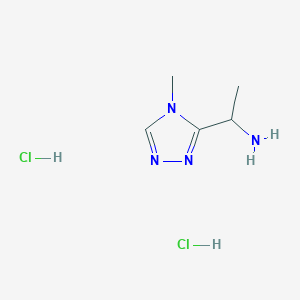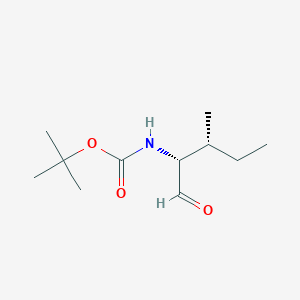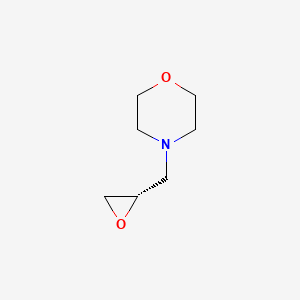
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
Overview
Description
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9ClFN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride can be achieved through various methods. One notable method involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and pyridoxal 5-phosphate as a cofactor . The process involves the reaction of a fluorinated ketone with (S)-α-methylbenzylamine in the presence of the enzyme, resulting in the formation of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, which is then converted to its hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow biotransformation. This method involves the use of a packed-bed reactor with immobilized amine transaminase, allowing for a continuous and efficient synthesis process. The use of dimethyl carbonate as a green co-solvent enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation and Reduction Reactions: Products include imines, secondary amines, and other reduced forms of the original compound.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in the treatment of various cancers and inflammatory diseases.
Biocatalysis: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving amine transaminases.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. As an intermediate in the synthesis of kinase inhibitors, it plays a crucial role in inhibiting the activity of these enzymes, which are involved in various signaling pathways related to cell growth and proliferation. The inhibition of kinases can lead to the suppression of cancer cell growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
1-(5-Fluoropyridin-2-yl)ethan-1-one: This compound has a ketone group instead of an amine group, which affects its reactivity and applications.
1-(5-Fluoropyridin-2-yl)ethan-1-ol: Similar to the ethanol derivative of the pyrimidine compound, this compound has a hydroxyl group instead of an amine group.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions and its role in medicinal chemistry make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXIYWZAHFHREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)









![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)
